![molecular formula C17H16ClN3O B2603956 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol CAS No. 51443-54-0](/img/structure/B2603956.png)
3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
Overview
Description
3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol is a versatile small molecule scaffold used primarily in research and development. It has a molecular formula of C₁₇H₁₆ClN₃O and a molecular weight of 313.78 g/mol
Preparation Methods
The synthesis of 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol typically involves the reaction of 6-chloro-4-phenylquinazoline with 3-aminopropanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Scientific Research Applications
The compound features a quinazoline moiety, which is known for its biological activity, particularly in the development of anticancer agents. The presence of the chloro and phenyl groups enhances its interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol exhibit significant anticancer properties. Quinazoline derivatives have been explored for their ability to inhibit various cancer cell lines. For instance, studies have shown that quinazoline-based compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives, including those structurally related to this compound, demonstrating potent inhibition of tumor growth in xenograft models .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research has indicated that quinazoline derivatives can exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of key enzymatic processes.
Data Table: Antimicrobial Activity
Neurological Research
Emerging research suggests that quinazoline derivatives may have neuroprotective effects. Studies indicate potential benefits in models of neurodegenerative diseases, such as Alzheimer's disease, where they may inhibit acetylcholinesterase activity.
Case Study:
A recent study demonstrated that a derivative similar to this compound improved cognitive function in rodent models through modulation of neuroinflammatory pathways .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in the context of kinases involved in cancer and inflammatory diseases. Inhibition of these enzymes can lead to reduced cell proliferation and migration.
Data Table: Enzyme Inhibition Potency
Mechanism of Action
The mechanism of action of 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol can be compared with other quinazoline derivatives, such as:
6-Chloro-4-phenylquinazoline: A precursor in the synthesis of the compound, known for its own unique properties and applications.
4-Phenylquinazoline: Lacks the chloro and amino groups, resulting in different chemical and biological properties.
3-Aminopropanol: A simpler molecule used in the synthesis of the compound, with distinct chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity, making it a valuable tool in various scientific research applications.
Biological Activity
3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol, also known by its CAS number 51443-54-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings.
The compound has the molecular formula and a molecular weight of approximately 313.78 g/mol. Its structure features a quinazoline core, which is known for various biological activities. The synthesis typically involves the reaction of 6-chloro-4-phenylquinazoline with 3-aminopropanol under controlled conditions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth, although detailed mechanisms remain to be fully elucidated .
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines, including prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29). Notably, one study reported an IC50 value of around 10 μM for a structurally related compound against the PC3 cell line .
Compound | Cell Line | IC50 (μM) |
---|---|---|
A3 | PC3 | 10 |
A2 | MCF-7 | 10 |
A5 | HT-29 | 12 |
This suggests that this compound may similarly exert cytotoxic effects, warranting further investigation.
Antibacterial Activity
Quinazoline derivatives are also recognized for their antibacterial properties. A related study highlighted that certain quinazolinone compounds exhibited high antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ciprofloxacin . The mechanism appears to involve the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) .
Case Studies and Research Findings
- Cytotoxicity Studies : A range of quinazoline derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with several compounds demonstrating promising activity against resistant strains .
- Antibacterial Efficacy : In vitro assays conducted on quinazolinone derivatives revealed potent activity against MRSA strains. These studies suggest that modifications to the quinazoline structure can enhance antibacterial potency, indicating a structure–activity relationship (SAR) that can be exploited for drug development .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that modifications to the quinazoline core can improve bioavailability and efficacy in vivo, making these compounds suitable candidates for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol, and what intermediates are critical?
Methodological Answer: The synthesis typically involves two key steps:
Quinazoline Core Formation : Condensation of 4-chlorobenzaldehyde with methyl thioacetate under reflux conditions to form the quinazolinone intermediate, followed by hydrogenation to introduce the chloro-phenyl group .
Amino-Propanol Attachment : Nucleophilic substitution or coupling reactions between 6-chloro-4-phenylquinazolin-2-amine and 3-aminopropan-1-ol. Microwave-assisted synthesis (e.g., 60°C, 24 hours) may enhance yield and purity .
Critical intermediates include 6-chloro-4-phenylquinazolin-2-amine and 3-aminopropan-1-ol derivatives. Purity is monitored via TLC and HPLC.
Q. Which spectroscopic and crystallographic methods confirm the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Analyze aromatic protons (δ 7.2–8.5 ppm) and the amino-propanol chain (δ 1.5–3.5 ppm). Coupling constants (e.g., J = 6.5 Hz for NH-CH2) confirm stereochemistry .
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N quinazoline) validate functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 358) confirm molecular weight .
- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and packing interactions .
Q. What are the recommended storage conditions and handling precautions to ensure compound stability?
Methodological Answer:
- Storage : Inert atmosphere (N2/Ar), desiccated at –20°C to prevent hydrolysis of the amino-propanol group.
- Handling : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Toxicity data (e.g., LD50) should be referenced from safety sheets for quinazoline analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies address conflicting bioactivity data among quinazoline derivatives?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., chloro to fluoro at position 6) and test antifungal/antimicrobial activity in vitro .
- Computational Docking : Use AutoDock Vina to predict binding affinity to fungal CYP51 or human kinase targets. Compare with experimental IC50 values to resolve contradictions .
- Statistical Analysis : Apply multivariate regression to correlate logP, steric bulk, and bioactivity .
Q. What experimental strategies elucidate the mechanism of action against fungal targets?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC50 against Candida albicans CYP51 in a NADPH-dependent spectrophotometric assay .
- Genetic Knockout Models : Compare antifungal efficacy in wild-type vs. CYP51-deficient strains .
- Crystallographic Screening : Co-crystallize the compound with target enzymes (e.g., Chaetomium thermophilum FAD oxidoreductase) to identify binding motifs .
Q. How can solubility challenges during in vitro testing be methodologically resolved?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Esterify the hydroxyl group to improve membrane permeability, followed by enzymatic cleavage in biological systems .
- Salt Formation : Synthesize hydrochloride salts via reaction with HCl gas in anhydrous ethanol .
Q. How is crystallographic fragment screening applied to optimize lead compounds?
Methodological Answer:
- Fragment Library Screening : Soak pre-formed crystals of the target protein (e.g., FAD-dependent oxidoreductase) with the compound at 10 mM.
- Data Collection/Refinement : Use SHELX/DIALS for high-resolution (≤1.8 Å) structure determination. Identify fragment binding sites near the quinazoline core .
- Hit-to-Lead Optimization : Merge fragments with the parent compound to enhance binding affinity (e.g., adding morpholine groups for H-bond interactions) .
Properties
IUPAC Name |
3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-13-7-8-15-14(11-13)16(12-5-2-1-3-6-12)21-17(20-15)19-9-4-10-22/h1-3,5-8,11,22H,4,9-10H2,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNLIELAKWOBFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323936 | |
Record name | 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194159 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51443-54-0 | |
Record name | 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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